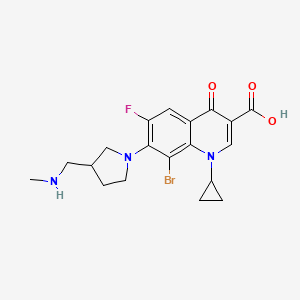

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its complex structure, which includes a quinolone core, a cyclopropyl group, a fluorine atom, a bromine atom, and a pyrrolidine ring. It is known for its potent antibacterial properties and is used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:

Formation of the Quinolone Core: The quinolone core is typically synthesized through a condensation reaction between an aniline derivative and a β-keto ester.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Bromination: The bromine atom is added through an electrophilic bromination reaction, typically using bromine or N-bromosuccinimide (NBS).

Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Final Coupling and Carboxylation: The final step involves coupling the pyrrolidine derivative with the quinolone core and introducing the carboxylic acid group through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Dihydroquinolone derivatives.

Substitution: Various substituted quinolone derivatives.

Scientific Research Applications

8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.

Medicine: Explored as a potential antibiotic for treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry.

Mechanism of Action

The antibacterial activity of 8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a similar core structure but different substituents.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

8-Bromo-1-cyclopropyl-6-fluoro-7-(3-((methylamino)methyl)pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct antibacterial properties and a broad spectrum of activity. Its structure allows for potent inhibition of bacterial DNA gyrase and topoisomerase IV, making it effective against a wide range of bacterial infections.

Biological Activity

3-Quinolinecarboxylic acid, 8-bromo-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound with notable biological activity. Its molecular formula is C18H19BrFN3O3, and it has a molecular weight of approximately 424.3 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antimicrobial activity. A study involving various 5-alkyl-1-cyclopropylquinolones demonstrated that compounds similar to 3-quinolinecarboxylic acid displayed enhanced in vitro antibacterial activity. The presence of specific substituents, such as the cyclopropyl moiety, was crucial for improving efficacy against bacterial strains .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro assays showed that certain analogs possess cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action appears to involve the inhibition of DNA synthesis and cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, studies have shown that introducing a methyl group at the 5-position enhances antibacterial potency while other modifications may reduce effectiveness .

Study 1: Antibacterial Activity

In a comparative study, several quinoline derivatives were synthesized and tested against common bacterial pathogens. The results indicated that compounds with a cyclopropyl group exhibited superior antibacterial properties compared to their ethyl counterparts. This suggests that structural variations can lead to significant differences in biological outcomes .

Study 2: Anticancer Activity

A series of experiments assessed the anticancer potential of 3-quinolinecarboxylic acid derivatives on various cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H19BrFN3O3 |

| Molecular Weight | 424.3 g/mol |

| CAS Number | 182868-35-5 |

| Antimicrobial Activity | Significant against various bacteria |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Key Structural Features | Cyclopropyl and fluoro substituents |

Properties

CAS No. |

104456-05-5 |

|---|---|

Molecular Formula |

C19H21BrFN3O3 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

8-bromo-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H21BrFN3O3/c1-22-7-10-4-5-23(8-10)17-14(21)6-12-16(15(17)20)24(11-2-3-11)9-13(18(12)25)19(26)27/h6,9-11,22H,2-5,7-8H2,1H3,(H,26,27) |

InChI Key |

GSKPQEGYUOKWAR-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.